Reactivity Ranking of Chloromethyl Chlorosulfate in Competitive Nucleophilic Displacement Experiments
In competitive experiments measuring nucleophilic displacement rates, CMCS exhibits a defined reactivity rank among structurally related chlorosulfates. The experimentally determined reactivity order establishes a quantitative framework for predicting reagent behavior in multi-component reaction systems [1].
| Evidence Dimension | Relative nucleophilic displacement reactivity (rate comparison) |
|---|---|
| Target Compound Data | CMCS: third fastest in series |
| Comparator Or Baseline | Methyl chlorosulfate (MCS): fastest; Methylene bis(chlorosulfate) (MBCS): second fastest; CH₂Cl₂: slowest |
| Quantified Difference | Reactivity order: MCS > MBCS > CMCS >> CH₂Cl₂ |
| Conditions | Homogeneous solution of tetrabutylammonium halide salts in CD₃CN; two-phase system (CDCl₃/H₂O) with phase-transfer catalyst |
Why This Matters
This reactivity ranking enables rational reagent selection: CMCS offers sufficient electrophilicity for chloromethylation while providing a larger operational window than the more aggressive MCS or MBCS.
- [1] Power, N. P., Bethell, D., Proctor, L., Latham, E. J., & Dawson, P. (2004). Chloromethyl chlorosulfate: a new, catalytic method of preparation and reactions with some nucleophiles. Organic & Biomolecular Chemistry, 2(10), 1554-1562. View Source
